molecular formula C21H25N3O3S B563336 7-Hydroxy Quetiapine-d8 CAS No. 1185098-57-0

7-Hydroxy Quetiapine-d8

Cat. No.: B563336
CAS No.: 1185098-57-0
M. Wt: 407.558
InChI Key: VEGVCHRFYPFJFO-UFBJYANTSA-N
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Description

7-Hydroxy Quetiapine-d8 is a deuterated form of 7-Hydroxy Quetiapine, which is a metabolite of the antipsychotic drug Quetiapine . It is used in research, analysis, and scientific education . It is part of the Quetiapine API family and falls under categories such as Antipsychotics, TRC, Impurity standards, Dopamine receptors, Nociception, Neurotransmission, Addiction, Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Stress, and Anxiety .


Molecular Structure Analysis

The molecular formula of this compound is C21H17D8N3O3S . The molecular weight is 407.56 .


Physical and Chemical Properties Analysis

This compound is a neat product . It is a white solid .

Scientific Research Applications

Analytical Methods in Pharmacokinetics

A study by (Tu et al., 2008) developed an ultra-performance liquid chromatographic–tandem mass spectrometric method for analyzing Quetiapine and its active metabolites, including 7-Hydroxyquetiapine, in rat plasma and cerebrospinal fluid. This method facilitates the study of the pharmacokinetics and distribution properties of these compounds in biological systems.

Pharmacokinetics and Drug Distribution

Research by (Vignali et al., 2019) focused on the distribution of Quetiapine and its metabolites, including 7-Hydroxyquetiapine, in various biological matrices. This study is crucial for understanding the behavior of these compounds in the body and their potential toxic effects.

Metabolic Pathways and Enzyme Interaction

The study by (Bakken et al., 2012) investigated the metabolism of N-Desalkylquetiapine, a quetiapine metabolite, and its interaction with cytochrome P450 enzymes. This research provides insight into the metabolic pathways of Quetiapine and its metabolites, including 7-Hydroxyquetiapine.

Analytical Techniques for Drug Monitoring

A study by (Liu et al., 2021) employed liquid-liquid extraction and field-enhanced sample injection techniques to analyze Quetiapine and its metabolites, including 7-Hydroxyquetiapine, in plasma. This method is significant for monitoring these compounds in patients.

Neuropharmacological Studies

Research by (Gefvert et al., 2001) explored the relationship between Quetiapine (and its metabolites) doses and receptor occupancy in the brain, providing insights into the drug's neuropharmacological effects.

Safety and Hazards

7-Hydroxy Quetiapine-d8 is intended for research use only and is not intended for diagnostic or therapeutic use . It is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

CAS No.

1185098-57-0

Molecular Formula

C21H25N3O3S

Molecular Weight

407.558

IUPAC Name

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2

InChI Key

VEGVCHRFYPFJFO-UFBJYANTSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Synonyms

11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][1,4]thiazepin-7-ol;  ICI214227-d8; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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